(2S)-3-(cyclopentyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
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Overview
Description
(2S)-3-(cyclopentyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid is a complex organic compound that features a cyclopentyloxy group and a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-(cyclopentyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Introduction of the Cyclopentyloxy Group: The cyclopentyloxy group is introduced through a nucleophilic substitution reaction, where the hydroxyl group of the amino acid is replaced by the cyclopentyloxy group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-(cyclopentyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid undergoes several types of chemical reactions:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Substitution Reactions: The cyclopentyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in dimethylformamide (DMF).
Substitution Reactions: Various nucleophiles in the presence of a base.
Major Products Formed
Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.
Substituted Derivatives: Substitution reactions yield various derivatives depending on the nucleophile used.
Scientific Research Applications
(2S)-3-(cyclopentyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Medicinal Chemistry: Employed in the development of peptide-based drugs.
Bioconjugation: Utilized in the conjugation of peptides to other biomolecules for research purposes.
Mechanism of Action
The mechanism of action of (2S)-3-(cyclopentyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective reactions at other sites. The cyclopentyloxy group provides additional stability and specificity in reactions.
Comparison with Similar Compounds
Similar Compounds
- (2S)-3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
- (2S)-3-(methoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
Uniqueness
(2S)-3-(cyclopentyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid is unique due to the presence of the cyclopentyloxy group, which provides enhanced stability and specificity in chemical reactions compared to other similar compounds.
Properties
Molecular Formula |
C23H25NO5 |
---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
(2S)-3-cyclopentyloxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C23H25NO5/c25-22(26)21(14-28-15-7-1-2-8-15)24-23(27)29-13-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20/h3-6,9-12,15,20-21H,1-2,7-8,13-14H2,(H,24,27)(H,25,26)/t21-/m0/s1 |
InChI Key |
UOSAUEDYHGXERN-NRFANRHFSA-N |
Isomeric SMILES |
C1CCC(C1)OC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
C1CCC(C1)OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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